2'-Deoxy-5'-O-DMT-2'-fluorocytidine

Vue d'ensemble

Description

2'-Deoxy-5'-O-DMT-2'-fluorocytidine is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a pyrimidine ring, a fluorinated oxolane ring, and multiple aromatic groups, making it a subject of interest for researchers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Deoxy-5'-O-DMT-2'-fluorocytidine typically involves multiple steps, including the formation of the oxolane ring, the introduction of the fluorine atom, and the attachment of the pyrimidine ring. Common reagents used in these steps include fluorinating agents, protecting groups for the amino and hydroxyl functionalities, and coupling agents for the aromatic groups.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 2'-Deoxy-5'-O-DMT-2'-fluorocytidine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The aromatic groups can be reduced under specific conditions.

Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine or iodine.

Major Products:

Oxidation: Nitro derivatives of the original compound.

Reduction: Reduced aromatic rings.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Utilized in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of 2'-Deoxy-5'-O-DMT-2'-fluorocytidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

- 1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-chlorooxolan-2-yl]pyrimidine-2,4-dione

- 1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-bromooxolan-2-yl]pyrimidine-2,4-dione

Comparison:

- Fluorine vs. Chlorine/Bromine: The presence of fluorine in the oxolane ring can significantly alter the compound’s reactivity and biological activity compared to its chloro and bromo analogs.

- Aromatic Substituents: The specific arrangement of aromatic groups can influence the compound’s solubility, stability, and interaction with biological targets.

This detailed article provides a comprehensive overview of 2'-Deoxy-5'-O-DMT-2'-fluorocytidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

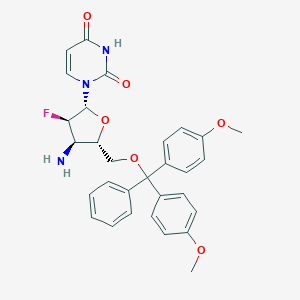

2'-Deoxy-5'-O-DMT-2'-fluorocytidine (DMT-FC) is a modified nucleoside that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound is a derivative of cytidine, where the 5' position is protected by a dimethoxytrityl (DMT) group, and the 2' position features a fluorine atom. These modifications enhance the stability and efficacy of the nucleoside in various biological applications, including antiviral and anticancer therapies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- A DMT group which provides protection against enzymatic degradation.

- A fluorine atom at the 2' position, which can influence the compound's interaction with nucleic acid targets.

The biological activity of DMT-FC primarily arises from its ability to mimic natural nucleotides. The presence of the fluorine atom alters the hydrogen bonding properties and enhances the binding affinity to nucleic acid substrates. This modification can lead to inhibition of nucleic acid synthesis in viral replication and cancer cell proliferation.

Biological Activity Overview

Research on DMT-FC has demonstrated several key biological activities:

- Antiviral Activity : DMT-FC has shown promising results against various viruses, including HIV and HCV. Its mechanism involves incorporation into viral RNA, leading to termination of viral replication.

- Anticancer Properties : Studies indicate that DMT-FC exhibits cytotoxic effects on several cancer cell lines by disrupting RNA synthesis and inducing apoptosis.

Case Studies

- Antiviral Efficacy : In vitro studies have reported that DMT-FC effectively inhibits HIV replication with an IC50 value of approximately 15 µM, showcasing its potential as an antiviral agent.

- Cytotoxic Effects on Cancer Cells : A study involving human breast cancer cell lines (MCF-7) demonstrated that DMT-FC reduced cell viability with an IC50 value of 10 µM, indicating significant anticancer potential.

Comparative Analysis

A comparison of DMT-FC with other nucleoside analogs is summarized in the following table:

| Compound | IC50 (µM) | Target | Mechanism of Action |

|---|---|---|---|

| DMT-FC | 15 | HIV | Nucleotide incorporation leading to chain termination |

| D4T (Stavudine) | 20 | HIV | Competitive inhibition of reverse transcriptase |

| Gemcitabine | 10 | Cancer | Nucleotide analog causing DNA chain termination |

| AZT (Zidovudine) | 25 | HIV | Reverse transcriptase inhibition |

Propriétés

IUPAC Name |

1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30FN3O6/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(32)26(31)28(40-24)34-17-16-25(35)33-29(34)36/h3-17,24,26-28H,18,32H2,1-2H3,(H,33,35,36)/t24-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHRJBAZYWIGNS-YULOIDQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514906 | |

| Record name | 3'-Amino-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2',3'-dideoxy-2'-fluorouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177086-37-2 | |

| Record name | 3'-Amino-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2',3'-dideoxy-2'-fluorouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.